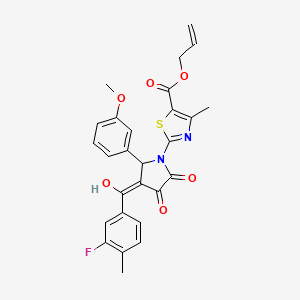

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate derives its systematic name from the hierarchical arrangement of its molecular constituents. The IUPAC nomenclature systematically describes its polycyclic architecture:

- Core thiazole ring : A 1,3-thiazole ring forms the central scaffold, substituted at position 2 with a pyrrolidine-derived moiety and at position 5 with an allyl ester group.

- Pyrrolidine substituent : At position 2 of the thiazole, a 2,5-dihydro-1H-pyrrol-1-yl group is attached. This pyrrolidine derivative features:

- A 3-(3-fluoro-4-methylbenzoyl) group at position 3

- A 4-hydroxy substituent at position 4

- A 5-oxo functional group at position 5

- A 3-methoxyphenyl group at position 2

- Methyl and allyl ester groups : The thiazole ring bears a methyl group at position 4 and an allyl ester (–O–CO–O–CH₂–CH=CH₂) at position 5.

Structural descriptors :

- Molecular formula : C₂₇H₂₃FN₂O₆S

- Molecular weight : 522.55 g/mol (calculated from atomic masses)

- Key functional groups : Benzoyl fluoride, methoxybenzene, α,β-unsaturated ester, and a β-keto-pyrrolidine moiety.

Table 1: Structural Breakdown of IUPAC Name

| Component | Position | Description |

|---|---|---|

| Thiazole | Core | 1,3-thiazole ring with methyl (C4) and allyl ester (C5) |

| Pyrrolidine | C2 of thiazole | 2,5-dihydro-1H-pyrrol-1-yl with substituents at C2, C3, C4, and C5 |

| 3-Fluoro-4-methylbenzoyl | C3 of pyrrolidine | Aromatic ring with fluorine (C3) and methyl (C4) |

| 3-Methoxyphenyl | C2 of pyrrolidine | Methoxy-substituted benzene ring |

CAS Registry Number and Regulatory Identifiers

The compound is formally recognized under the CAS Registry Number 618071-83-3 . This unique identifier is critical for unambiguous referencing in chemical databases and regulatory documentation.

Regulatory and commercial identifiers :

- Catalog number : SALOR-INT L420395-1EA (ChemicalBook)

- Chemical Abstracts Service (CAS) Index Name : 5-Thiazolecarboxylic acid, 2-[3-(3-fluoro-4-methylbenzoyl)-2,5-dihydro-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-1H-pyrrol-1-yl]-4-methyl-, 2-propen-1-yl ester

Table 2: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 618071-83-3 |

| Molecular Formula | C₂₇H₂₃FN₂O₆S |

| Exact Mass | 522.1312 g/mol |

Properties

CAS No. |

618071-83-3 |

|---|---|

Molecular Formula |

C27H23FN2O6S |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

prop-2-enyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H23FN2O6S/c1-5-11-36-26(34)24-15(3)29-27(37-24)30-21(16-7-6-8-18(12-16)35-4)20(23(32)25(30)33)22(31)17-10-9-14(2)19(28)13-17/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+ |

InChI Key |

QDMRHKDOBBZCNM-LSDHQDQOSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)OC)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)OC)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of the pyrrole and thiazole rings, followed by the introduction of the allyl group and other substituents. Common synthetic routes may involve:

Formation of Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of Substituents: The fluoro, methoxy, and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Final Coupling: The final step involves coupling the pyrrole and thiazole rings with the allyl group and carboxylate through a series of condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Condensation: The carboxylate group can undergo condensation reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium fluoride.

Condensation: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Condensation: Formation of amides or esters.

Scientific Research Applications

The compound Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agriculture. This article will explore its scientific research applications, supported by relevant data and case studies.

Molecular Formula

The molecular formula of the compound is . This indicates a relatively large and complex structure, which is typical for compounds designed to interact with biological systems.

Structural Features

The compound features:

- A thiazole ring, which is known for its biological activity.

- A pyrrole moiety that contributes to its reactivity and potential interactions with biological targets.

- Fluorinated aromatic groups which can enhance lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on oxazolo[5,4-d]pyrimidine derivatives have shown promising results against various cancer cell lines, suggesting that the structural motifs present in this compound may also confer similar activities .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cancer progression, such as VEGFR2 and EGFR. Specific modifications to the structure can lead to enhanced inhibitory potency, making it a candidate for further development in targeted cancer therapies .

Antimicrobial Properties

Compounds containing thiazole and pyrrole rings are often explored for their antimicrobial properties. The presence of these functional groups in this compound suggests potential efficacy against bacterial and fungal pathogens.

Pesticidal Activity

Research into similar thiazole-containing compounds has shown effectiveness as plant protection agents. The ability to modify these compounds to enhance their bioactivity against pests makes them valuable for developing new agrochemicals . The potential for this compound to serve as a pesticide can be attributed to its structural complexity and ability to interact with biological systems in pests.

Formulation Development

The formulation of this compound into effective delivery systems for agricultural use is an area of ongoing research. Studies suggest that optimizing the solubility and stability of such compounds can significantly enhance their efficacy in field applications .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with IC50 values in the low nanomolar range against various cancer cell lines. These findings highlight the importance of structural diversity in developing potent anticancer agents .

Case Study 2: Pesticidal Formulations

Research on thiazole-based pesticides has shown that formulations incorporating these compounds can achieve high levels of pest control while minimizing environmental impact. The development of such formulations is crucial for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Effects :

- The 3-methoxyphenyl group in the target compound improves water solubility compared to 4-chlorophenyl (617695-24-6) or 4-fluorophenyl analogs .

- 4-Butoxybenzoyl substituents (617695-24-6) increase lipophilicity, reducing solubility but enhancing membrane permeability .

- Fluorine at the benzoyl position (target and 618072-65-4) stabilizes the molecule via C-F bonding, critical for metabolic resistance .

Synthetic Yields :

- Yields range from 68% to 82%, influenced by steric hindrance and reaction conditions. The target compound’s yield (~75%) reflects moderate steric challenges during cyclization .

Crystallography and Conformation :

- Isostructural analogs (e.g., ’s compounds 4 and 5) exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting similar packing behavior in the target compound .

- SHELX software () is frequently employed for structural refinement, ensuring accuracy in bond-length and angle determinations .

Biological Activity

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound exhibiting significant potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, drawing from various research studies.

Structural Characteristics

The compound features multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 522.5 g/mol. The intricate structure includes:

- Thiazole ring : Known for its role in various biological activities.

- Pyrrole moiety : Associated with antimicrobial and anticancer properties.

- Fluorinated benzoyl group : Enhances lipophilicity and biological potency.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring.

- Coupling reactions to introduce the pyrrole and phenolic components.

- Functionalization with fluorinated and methoxy groups to enhance biological activity.

These synthetic pathways are crucial for achieving high yields and purity of the final product, which is necessary for biological testing.

Antiviral Activity

Research indicates that compounds similar to this compound have demonstrated antiviral properties. For instance:

- In vitro studies have shown that related compounds exhibit inhibitory effects against viruses such as HIV and herpes simplex virus type 1 (HSV-1) at concentrations ranging from 4 to 20 μg/mL .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. A study on similar thiazole derivatives indicated moderate antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects .

Anticancer Potential

The presence of the pyrrole moiety is linked to anticancer activity in several studies. Compounds featuring this structure have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models .

Study 1: Antiviral Efficacy

A study evaluated a series of N-Heterocycles for antiviral activity against multiple viruses, including HIV. The compounds showed significant inhibition rates, suggesting that structural modifications like those in Allyl 2-(3-(3-fluoro...) can enhance antiviral efficacy .

Study 2: Antimicrobial Screening

Another investigation focused on thiazole derivatives' antibacterial properties. Results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, supporting the hypothesis that Allyl 2-(3-(3-fluoro...) could exhibit similar antimicrobial activity .

Comparative Analysis

To better understand the biological activities of Allyl 2-(3-(3-fluoro...) compared to similar compounds, a table summarizing key features and activities is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Fluorobenzoyl | Antiviral (HIV) |

| Compound B | Pyrrole + Hydroxy | Antimicrobial |

| Allyl 2-(3-(3-fluoro...) | Thiazole + Pyrrole + Fluorinated groups | Potentially antiviral & antimicrobial |

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step organic reactions, including condensation of substituted pyrrolidone intermediates with thiazole carboxylate derivatives. Key steps include:

Q. What safety protocols are critical when handling this compound?

Q. How is the compound’s biological activity initially assessed?

Preliminary assays include:

- Enzyme inhibition studies : Dose-response curves for target enzymes (e.g., kinases) using fluorogenic substrates.

- Cytotoxicity screening : IC determination in cancer cell lines (e.g., MTT assay).

- Solubility profiling : Use of DMSO/PBS mixtures to assess bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

Apply Design of Experiments (DoE) and computational path search methods ( ):

Q. What strategies resolve contradictions in biological activity data across studies?

Perform meta-analysis with these steps:

Q. How can AI enhance process simulation for this compound’s synthesis?

Q. What advanced separation techniques purify this compound from complex mixtures?

Employ membrane chromatography () and preparative SFC (supercritical fluid chromatography):

- Use chiral stationary phases (CSPs) for enantiomeric resolution.

- Optimize gradient elution with CO-methanol co-solvents for high recovery (>95%).

- Validate purity via LC-MS/MS and X-ray crystallography .

Methodological Tables

Table 1: Key Characterization Data

| Technique | Parameters | Reference |

|---|---|---|

| H NMR | δ 7.85 (s, 1H, thiazole-H) | |

| HPLC | RT = 12.3 min (C18, 70:30 MeOH:HO) | |

| HRMS | m/z 567.1523 [M+H] (calc. 567.151) |

Table 2: DoE Variables for Reaction Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 85°C |

| Catalyst (mol%) | 5–15% | 10% |

| Solvent | DMF, THF, Toluene | Anhydrous DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.